
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the condensation of 2,3-dihydroxynaphthalene with appropriate oxazoline precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 2,3-Bis(4-aminobenzoyloxy)naphthalene
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)naphthalene .
Uniqueness
What sets 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene apart is its specific substitution pattern and the presence of oxazoline rings, which confer unique reactivity and binding properties. These features make it particularly valuable for specialized applications in scientific research and industry .
Eigenschaften
Molekularformel |
C24H30N2O2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)9-19-13-27-23(25-19)21-11-17-7-5-6-8-18(17)12-22(21)24-26-20(14-28-24)10-16(3)4/h5-8,11-12,15-16,19-20H,9-10,13-14H2,1-4H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
GDJYVDDWIJVVLE-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)CC(C)C |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


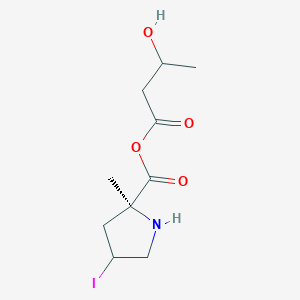
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
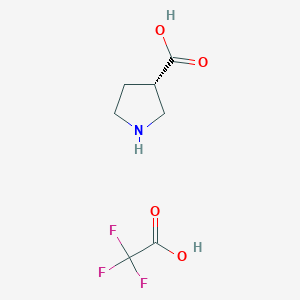
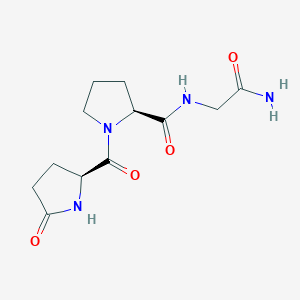
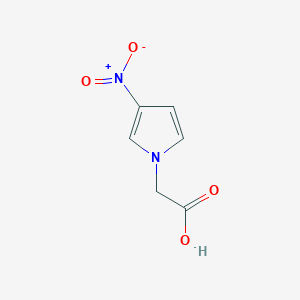
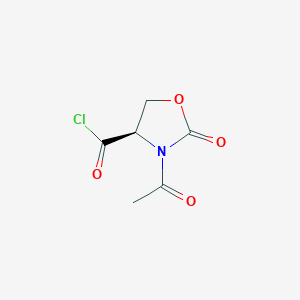
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
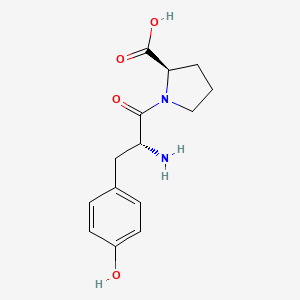
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)

